N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)isobutyramide

Description

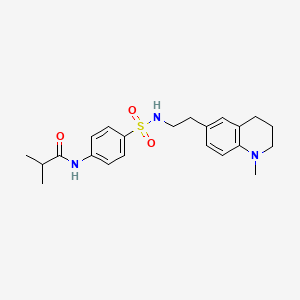

N-(4-(N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a sulfonamide-derived compound featuring a tetrahydroquinoline core linked via an ethyl group to a sulfamoyl moiety, which is further substituted with a phenyl ring bearing an isobutyramide group. The isobutyramide group (branched C3 acyl chain) may enhance lipophilicity and steric bulk compared to linear acyl analogs, influencing bioavailability and target binding .

Properties

IUPAC Name |

2-methyl-N-[4-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c1-16(2)22(26)24-19-7-9-20(10-8-19)29(27,28)23-13-12-17-6-11-21-18(15-17)5-4-14-25(21)3/h6-11,15-16,23H,4-5,12-14H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSCYTWVOPSEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H28N4O2S

- Molecular Weight : 396.54 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the tetrahydroquinoline moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The sulfamoyl group may enhance solubility and bioavailability, potentially influencing its pharmacokinetics.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, possibly through disruption of cell wall synthesis. |

| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines; mechanism involves apoptosis induction. |

| Neuroprotective | Potential protective effects on neuronal cells under oxidative stress conditions. |

| Anti-inflammatory | May reduce inflammatory cytokine production, suggesting a role in modulating immune responses. |

Case Studies and Research Findings

-

Antimicrobial Activity

- A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations of 50 µg/mL and 100 µg/mL respectively. The mechanism was hypothesized to involve interference with bacterial cell wall synthesis.

-

Cytotoxicity in Cancer Cells

- Research involving human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 25 µM). Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

-

Neuroprotective Effects

- In models of oxidative stress induced by hydrogen peroxide in neuronal cells, the compound displayed protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates by approximately 30% compared to untreated controls.

-

Anti-inflammatory Properties

- In vitro studies showed that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its tetrahydroquinoline core and branched isobutyramide group. Below is a comparative analysis with structurally related sulfonamide derivatives:

Key Observations:

- Core Structure: The tetrahydroquinoline core (target) offers a rigid, planar scaffold distinct from tetrahydrofuran (5a) or isoindoline dioxo (), which may influence binding to hydrophobic pockets in biological targets .

- Sulfamoyl Substituents : Heteroaromatic groups (e.g., pyridin-2-yl in ) enhance π-π stacking, whereas alkyl-aryl groups (e.g., cyclopropylethyl in ) improve lipophilicity .

Physicochemical Properties

- Melting Points : Linear acyl analogs (e.g., 5a–5d in ) exhibit melting points of 140–182°C, suggesting the target compound may similarly crystallize in this range .

- Solubility : The branched isobutyramide group may reduce aqueous solubility compared to polar lactone-containing derivatives (e.g., 5a) but enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.